

Application Notes and Protocols for CSRM617 in Mouse Models

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Compound of Interest

Compound Name: CSRM617

Cat. No.: B606822

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Introduction

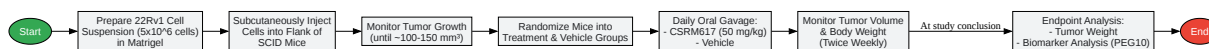
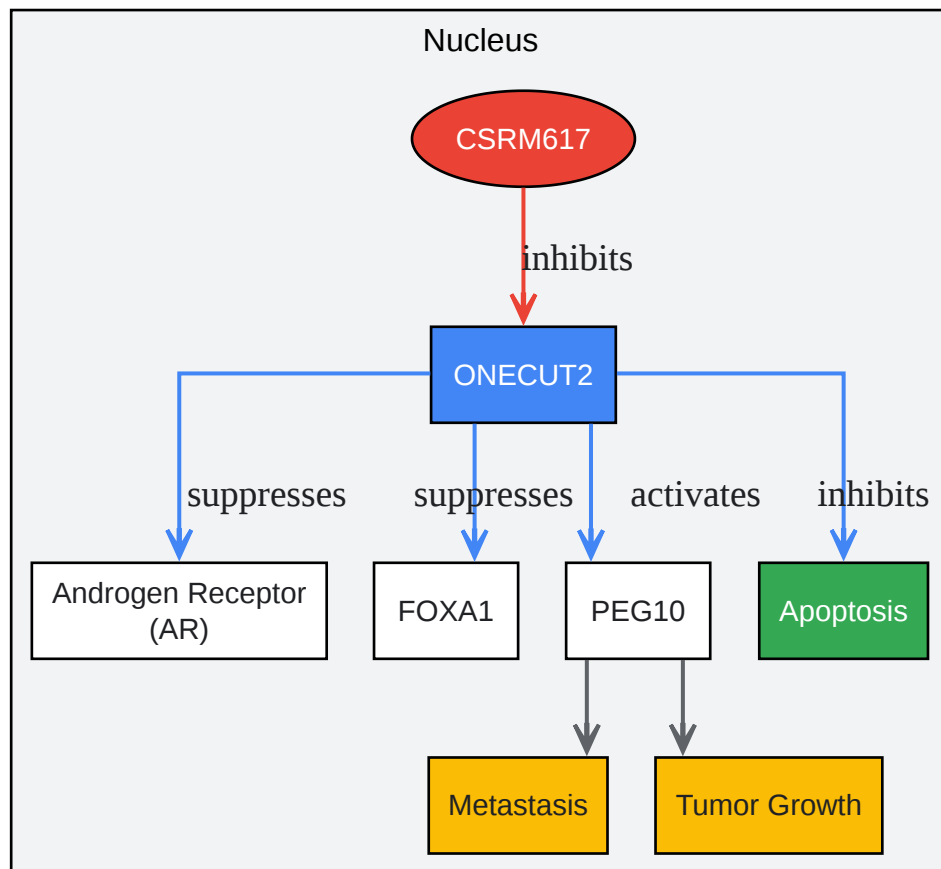
CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1] By directly binding to the OC2-HOX domain, **CSRM617** effectively suppresses the AR transcriptional program and activates genes associated with neural differentiation, leading to apoptosis in prostate cancer cells.[1][2] Preclinical studies have demonstrated that **CSRM617** is well-tolerated in mouse models and exhibits significant anti-tumor and anti-metastatic efficacy.[1][2]

These application notes provide detailed protocols for the dosage and administration of **CSRM617** in mouse xenograft models based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action: ONECUT2 Signaling Pathway

CSRM617 exerts its therapeutic effect by inhibiting the transcriptional activity of ONECUT2. In prostate cancer, ONECUT2 acts as a survival factor that suppresses the androgen receptor (AR) signaling axis. It directly regulates AR target genes and the AR licensing factor FOXA1. Furthermore, ONECUT2 is positioned upstream of neuroendocrine master regulators, such as PEG10. The inhibition of ONECUT2 by **CSRM617** leads to the downregulation of its target

genes, like PEG10, and induces apoptosis in cancer cells, as evidenced by the appearance of cleaved Caspase-3 and PARP.



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References

- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CSRM617 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606822#csrm617-dosage-and-administration-in-mouse-models]

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